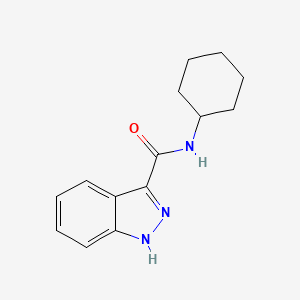
N-Cyclohexyl-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-1H-indazole-3-carboxamide: is an organic compound belonging to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Cyclohexyl-1H-indazole-3-carboxamide typically begins with indazole and cyclohexylamine.
Reaction with Chlorocarbonyl Compounds: Indazole is reacted with chlorocarbonyl compounds in the presence of a base to form indazole-3-carboxyl chloride.
Formation of Carboxamide: The indazole-3-carboxyl chloride is then reacted with cyclohexylamine to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Cyclohexyl-1H-indazole-3-carboxamide can undergo substitution reactions, particularly at the nitrogen atom of the indazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: N-Cyclohexyl-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound has shown potential as a selective inhibitor of certain enzymes, making it a candidate for drug development. It is being studied for its anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
N-Cyclohexyl-1H-indazole-3-carboxamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
N-(Adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA): This compound is structurally similar but contains an adamantyl group instead of a cyclohexyl group.
1H-Indazole-3-carboxamide Derivatives: These compounds share the indazole-3-carboxamide core but have different substituents at the nitrogen atom.
Uniqueness: N-Cyclohexyl-1H-indazole-3-carboxamide is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H17N3O |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-cyclohexyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C14H17N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h4-5,8-10H,1-3,6-7H2,(H,15,18)(H,16,17) |
InChI Key |
OIUOOHQNKOIQGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


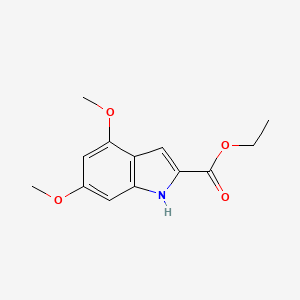
![tert-Butyl 8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B11866977.png)
![4-Amino-5-chloro-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11866987.png)


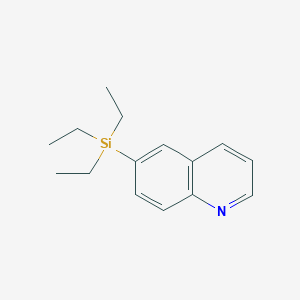

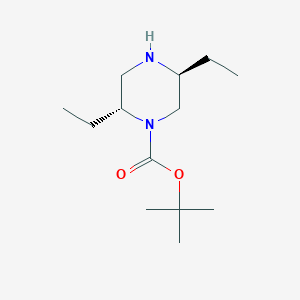

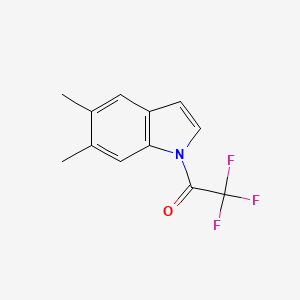
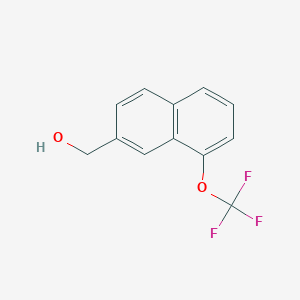
![Tert-butyl 6-hydroxy-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11867065.png)
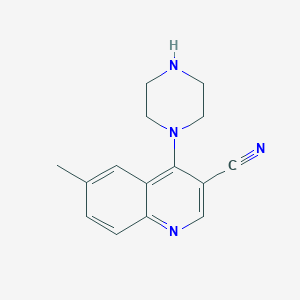
![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
